molecular formula C20H23ClN2O3S B11124076 N-(2-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(2-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11124076
M. Wt: 406.9 g/mol
InChI Key: UDAOBLKSWKAZAJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a piperidine ring, and a sulfonylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(piperidine-1-sulfonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(4-piperidinyl)propanamide
  • 2-chloro-N-(4-piperidinyl)benzamide
  • N-(2-chlorophenyl)-N-(4-piperidinyl)acetamide

Uniqueness

N-(2-chlorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H23ClN2O3S/c21-18-6-2-3-7-19(18)22-20(24)13-10-16-8-11-17(12-9-16)27(25,26)23-14-4-1-5-15-23/h2-3,6-9,11-12H,1,4-5,10,13-15H2,(H,22,24)

InChI Key

UDAOBLKSWKAZAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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